NPD-048
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Overview
Description
NPD-048 is a novel inhibitor of Trypanosoma brucei PDEB1 (TbrPDEB1).
Scientific Research Applications
Neutron Powder Diffractometry
- Modeling of Neutron Diffractometry Facility : Neutron powder diffractometry (NPD) is used for studying materials like superconductors, ceramics, and pharmaceuticals. Monte Carlo–based codes, including Vitess 3.3a and MCNPX, are employed for simulating NPD facilities, demonstrating good conformity with experimental data (Gholamzadeh et al., 2017).
Nanotechnology
Nanoparticle Research for Cancer Studies : The use of quantum dots and magnetic nanoparticles (MNPs) in cancer research is highlighted, with a focus on early diagnosis and effective therapy. This includes the design and application of NP-sphere composites for cancer diagnosis and therapy (Wen et al., 2016).
Nanoparticle Toxicity : The review addresses the importance of understanding the physical and chemical properties of nanoparticles (NPs) in relation to their toxicity. This research is vital for safe and effective use of NPs in biomedical applications (Sukhanova et al., 2018).
New Product Development (NPD) Research
New Product Development Research Outline : This study uses bibliometric indicators to provide an overview of NPD research, identifying key articles, authors, and subareas within the field (Andrade-Valbuena & Merigó, 2018).
Success Factors in New Product Development : This literature review summarizes critical success factors in NPD, providing insights into the elements that contribute to the successful market introduction of new products (Ernst, 2002).
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.525 |
IUPAC Name |
3-(5-(cis-3-Cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2-methoxyphenyl)propiolamide |
InChI |
InChI=1S/C25H29N3O3/c1-31-22-14-12-18(16-17(22)13-15-23(26)29)24-20-10-6-7-11-21(20)25(30)28(27-24)19-8-4-2-3-5-9-19/h6-7,12,14,16,19-21H,2-5,8-11H2,1H3,(H2,26,29)/t20-,21+/m1/s1 |
InChI Key |
YALZXZYFCQHHIY-RTWAWAEBSA-N |
SMILES |
O=C(N)C#CC1=CC(C2=NN(C3CCCCCC3)C([C@@]4([H])CC=CC[C@@]24[H])=O)=CC=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD-048; NPD 048; NPD048 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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